Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride

Catalog No.
S3453635
CAS No.
90389-18-7
M.F
C11H16Cl3N
M. Wt
268.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl[(2,6-dichlorophenyl)methyl]amine hydrochlori...

CAS Number

90389-18-7

Product Name

Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]butan-1-amine;hydrochloride

Molecular Formula

C11H16Cl3N

Molecular Weight

268.6 g/mol

InChI

InChI=1S/C11H15Cl2N.ClH/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13;/h4-6,14H,2-3,7-8H2,1H3;1H

InChI Key

AEZOUDJPCDFSKY-UHFFFAOYSA-N

SMILES

CCCCNCC1=C(C=CC=C1Cl)Cl.Cl

Canonical SMILES

CCCCNCC1=C(C=CC=C1Cl)Cl.Cl

Analgesic and Anti-inflammatory Properties:

Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) widely used in scientific research to investigate its analgesic and anti-inflammatory properties. Studies have demonstrated its effectiveness in managing pain and inflammation associated with various conditions, including:

  • Rheumatoid arthritis
  • Osteoarthritis
  • Ankylosing spondylitis
  • Dysmenorrhea

The analgesic effect of diclofenac is attributed to its ability to inhibit the enzyme cyclooxygenase (COX), which plays a crucial role in prostaglandin synthesis. Prostaglandins are signaling molecules involved in pain and inflammation.

Additional Areas of Research:

Diclofenac's potential applications extend beyond its analgesic and anti-inflammatory properties. Ongoing scientific research is exploring its efficacy in various other areas, including:

  • Cancer: Studies are investigating the potential of diclofenac to suppress tumor growth and metastasis in certain cancers.
  • Neurodegenerative diseases: Diclofenac's anti-inflammatory properties are being explored for their potential role in managing neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.
  • Cardiovascular disease: Research is underway to determine whether diclofenac can help prevent cardiovascular events by reducing inflammation.

Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride is a chemical compound characterized by its molecular formula C11H16Cl2NC_{11}H_{16}Cl_2N and a molecular weight of approximately 268.6 g/mol. This compound features a butyl group linked to a 2,6-dichlorophenylmethylamine moiety, with the hydrochloride form enhancing its solubility in aqueous solutions. The presence of chlorine atoms at the 2 and 6 positions on the phenyl ring significantly influences its chemical properties and biological activity, making it a subject of interest in various research fields, including medicinal chemistry and organic synthesis.

  • Nucleophilic Substitution: The dichlorophenyl moiety can participate in nucleophilic substitution reactions due to the presence of chlorine atoms, which can be replaced by other nucleophiles.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or other derivatives depending on the reducing agent used.
  • Oxidation Reactions: Oxidative processes can convert the amine into N-oxides or other oxidized forms.

These reactions are crucial for synthesizing derivatives or for modifying the compound's properties for specific applications.

The biological activity of Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride has been explored in various studies. It is known to interact with specific biological targets, including enzymes and receptors. This interaction can lead to modulation of biological pathways, making it a candidate for drug development. Its chlorinated structure may enhance its potency and selectivity towards certain biological targets compared to non-chlorinated analogs.

The synthesis of Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride typically involves the following steps:

  • Preparation of Intermediate: The reaction starts with 2,6-dichlorobenzyl chloride reacting with butylamine.
  • Reaction Conditions: This reaction is generally conducted in an organic solvent such as dichloromethane or toluene under reflux conditions.
  • Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which improves solubility and stability.

Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride has diverse applications across several fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting specific receptors or enzymes.
  • Organic Synthesis: Used as an intermediate in synthesizing more complex organic compounds.
  • Biological Research: Acts as a model compound for studying the effects of chlorinated phenyl compounds on cellular processes.
  • Industrial Use: Employed in producing agrochemicals, dyes, and specialty chemicals due to its reactivity.

Studies on the interactions of Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride with biological macromolecules have revealed its potential as a modulator of enzyme activity and receptor binding. These interactions are critical for understanding its pharmacological effects and guiding further drug development efforts.

Several compounds share structural similarities with Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride, including:

  • Butyl[(2,4-dichlorophenyl)methyl]amine hydrochloride
  • Butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride
  • Butyl[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride

Uniqueness

The uniqueness of Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride lies in the specific positioning of the chlorine atoms on the phenyl ring. This arrangement affects its reactivity profile and biological interactions compared to other similar compounds. For instance:

  • Pharmacological Properties: The 2 and 6 positions may confer different pharmacokinetic and pharmacodynamic properties compared to compounds where chlorine is located at other positions (e.g., 2 and 4).
  • Reactivity: The presence of two chlorine atoms at these specific locations may enhance nucleophilic substitution reactions while influencing metabolic pathways differently than its analogs.

This specificity makes Butyl[(2,6-dichlorophenyl)methyl]amine hydrochloride a valuable compound for targeted research in both chemistry and biology.

Dates

Last modified: 08-19-2023

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